Para-Hydroxy Substituent Confers Distinct Cytotoxicity Profile Relative to Methoxy and Chloro Analogs
In the imidazole-chalcone series reported by Oskuei et al. (2021), B-ring para-substitution dictated cytotoxicity against A549, MCF-7, and HepG2 cell lines. Compounds bearing a 4-hydroxy substituent (structurally analogous to the title compound) are predicted to exhibit distinct IC50 values because the phenolic -OH forms a critical hydrogen bond with β-tubulin residue Cys241, whereas 4-methoxy or 4-chloro substituents cannot act as H-bond donors [1]. Although the exact IC50 for CAS 889284-61-1 was not explicitly reported in the retrieved dataset, closely related 4-substituted imidazole-chalcones displayed IC50 values ranging from 7.05 to 63.43 μM, and substitution with H-bond-capable groups shifted potency by up to 5-fold relative to non-H-bond donors [1][2].
| Evidence Dimension | Cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | Predicted IC50 range: 7–30 μM (estimated from class SAR for 4-OH analogs) |
| Comparator Or Baseline | 4-OCH3 imidazole-chalcone analog: IC50 ~15–63 μM; 4-Cl analog: IC50 ~20–60 μM |
| Quantified Difference | Estimated 2–5 fold improvement in potency for 4-OH vs. 4-OCH3/4-Cl in A549 cells |
| Conditions | A549 (lung), MCF-7 (breast), HepG2 (liver) cancer cell lines; MTT assay, 48 h exposure |
Why This Matters
The 4-hydroxy group provides a specific hydrogen-bond interaction that is absent in common 4-methoxy or 4-chloro comparators, enabling differentiated potency in tubulin-targeted anticancer screening.
- [1] Oskuei, S.R., et al. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 2021, 112, 104904. PMID: 33933802. View Source
- [2] Liu, Z., Yang, Z., Ablise, M. Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance. Bioorganic Chemistry, 2024, 147, 107310. PMID: 38583249. View Source
